N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide
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Overview
Description
N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a cyclopentanecarboxamide group attached to a pyrazole ring, which is further substituted with a butyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide typically involves the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butylamine to form the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)methyl]phenyl}carbamate)
Uniqueness
N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62399-96-6 |
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Molecular Formula |
C14H23N3O |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-butyl-N-(1-methylpyrazol-3-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H23N3O/c1-3-4-10-17(13-9-11-16(2)15-13)14(18)12-7-5-6-8-12/h9,11-12H,3-8,10H2,1-2H3 |
InChI Key |
RRDQFSDGNFTDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NN(C=C1)C)C(=O)C2CCCC2 |
Origin of Product |
United States |
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